Cas no 1135437-92-1 (1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine)

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrolopyridine core with a methyl group at the 1-position and a nitro substituent at the 5-position. This structure confers unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances electrophilic properties, facilitating further functionalization, while the methyl group improves stability and solubility in organic solvents. Its rigid aromatic framework is advantageous for designing bioactive molecules, particularly in kinase inhibitor development. The compound’s high purity and well-defined synthetic pathway ensure reproducibility in research applications. Suitable for cross-coupling reactions, it serves as a versatile building block in medicinal chemistry and material science.
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine structure
1135437-92-1 structure
商品名:1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
CAS番号:1135437-92-1
MF:C8H7N3O2
メガワット:177.1601
MDL:MFCD19690176
CID:1099535
PubChem ID:59712843

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

    • 1-methyl-5-nitro-1H-Pyrrolo[2,3-b]pyridine
    • 1-methyl-5-nitro-7-azaindole
    • 1H-Pyrrolo[2,3-b]pyridine, 1-methyl-5-nitro-
    • OIMUASCYJUQGSD-UHFFFAOYSA-N
    • 1-methyl-5-nitropyrrolo[2,3-b]pyridine
    • AK548245
    • 1135437-92-1
    • MFCD19690176
    • AKOS030524094
    • Y10545
    • DS-19433
    • SCHEMBL3481893
    • DB-147751
    • CS-0061751
    • 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
    • MDL: MFCD19690176
    • インチ: 1S/C8H7N3O2/c1-10-3-2-6-4-7(11(12)13)5-9-8(6)10/h2-5H,1H3
    • InChIKey: OIMUASCYJUQGSD-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1=C([H])N=C2C(=C1[H])C([H])=C([H])N2C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 177.05400
  • どういたいしつりょう: 177.053826475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.6
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • PSA: 63.64000
  • LogP: 2.00470

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M88810-5g
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
1135437-92-1 97%
5g
¥342.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KF481-200mg
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
1135437-92-1 97%
200mg
62.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KF481-250mg
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
1135437-92-1 97%
250mg
165CNY 2021-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132391-100mg
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
1135437-92-1 98%
100mg
¥102.00 2024-08-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KF481-1g
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
1135437-92-1 97%
1g
172.0CNY 2021-07-12
Alichem
A029184303-5g
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
1135437-92-1 97%
5g
$636.00 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132391-10g
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
1135437-92-1 98%
10g
¥2210.00 2024-08-09
Ambeed
A103198-250mg
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
1135437-92-1 97%
250mg
$60.0 2025-02-25
Chemenu
CM247830-1g
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
1135437-92-1 95%+
1g
$60 2023-11-24
Chemenu
CM247830-5g
1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
1135437-92-1 95%+
5g
$561 2021-06-09

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine 関連文献

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridineに関する追加情報

Introduction to 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1135437-92-1)

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, identified by its CAS number 1135437-92-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of a nitro group at the 5-position and a methyl group at the 1-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The nitro group in 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in modulating the reactivity and binding affinity of the molecule. Nitroaromatic compounds are well-documented for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. In recent years, researchers have been exploring the structural modifications of nitro-substituted pyrrolopyridines to enhance their biological activity and reduce potential toxicity. The nitro group can be further functionalized or reduced to other derivatives, such as amines, which may exhibit different pharmacological profiles.

1H-pyrrolo[2,3-b]pyridine is a fused heterocyclic system consisting of a pyrrole ring connected to a pyridine ring. This bicyclic structure is known for its ability to interact with various biological targets, including enzymes and receptors. The addition of substituents like the nitro group at the 5-position can alter the electronic distribution within the ring system, influencing its binding interactions. Such modifications are often employed to optimize drug-like properties such as solubility, bioavailability, and metabolic stability.

In the context of modern drug discovery, 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential role in targeting neurological disorders. Pyrrolopyridine derivatives have shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. The nitro group's ability to engage in hydrogen bonding and π-stacking interactions with biological targets makes it an attractive feature for designing selective ligands. Recent studies have highlighted the compound's interaction with serotonin receptor subtypes, suggesting its utility in developing treatments for conditions such as depression and anxiety.

The methyl group at the 1-position of 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine contributes to the overall steric environment of the molecule. This substitution can influence both the electronic properties and the spatial orientation of functional groups within the ring system. Steric effects are critical in determining how a molecule interacts with biological targets; thus, optimizing these interactions is essential for achieving high efficacy and selectivity. Computational studies have demonstrated that subtle changes in substituent placement can significantly impact binding affinity and pharmacokinetic profiles.

Recent advancements in synthetic chemistry have enabled more efficient methodologies for preparing complex heterocyclic compounds like 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrrolopyridine core structure. These methods often provide higher yields and better regioselectivity compared to traditional synthetic approaches. Additionally, green chemistry principles have been integrated into these processes to minimize waste and improve sustainability.

The pharmacological potential of 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has also been explored in oncology research. Pyrrolopyridine derivatives have been reported to exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The nitro group's redox-active nature allows for potential prodrug strategies, where it can be converted into more active species within biological systems. Such mechanisms could enhance therapeutic efficacy while reducing systemic toxicity.

In conclusion, 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1135437-92-1) represents a promising scaffold for developing novel pharmaceuticals with applications ranging from neurological disorders to cancer treatment. Its unique structural features—comprising a fused pyrrole-pyridine system with nitro and methyl substituents—offer opportunities for further chemical modification and optimization. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an important role in future drug discovery efforts.

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(CAS:1135437-92-1)1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
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